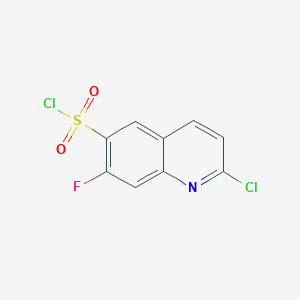
2-氯-7-氟喹啉-6-磺酰氯
描述
2-Chloro-7-fluoroquinoline-6-sulfonyl chloride is a useful research compound. Its molecular formula is C9H4Cl2FNO2S and its molecular weight is 280.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
纳米技术
最后,在纳米技术领域,该化合物可用于修饰纳米粒子的表面。这种修饰可以提高纳米粒子在药物递送和诊断应用中的溶解度、稳定性和生物利用度。
每种应用都利用了2-氯-7-氟喹啉-6-磺酰氯的独特化学性质,证明了它在科学研究中的多功能性和重要性。 该化合物能够与各种亲核试剂反应,以及作为合成中的构建模块,使其成为多个研究领域中宝贵的资产 .
生物活性
2-Chloro-7-fluoroquinoline-6-sulfonyl chloride is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-Chloro-7-fluoroquinoline-6-sulfonyl chloride has the following structural formula:
- Molecular Formula : C9H6ClFNO2S
- Molecular Weight : 235.67 g/mol
This compound belongs to the quinolone family, known for their broad-spectrum antibacterial activity. The presence of both chlorine and fluorine atoms enhances its reactivity and biological efficacy.
Antimicrobial Properties
Research indicates that 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride exhibits notable antimicrobial activity against various bacterial strains. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that this compound shows potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Bactericidal Effects : The compound has been shown to possess bactericidal properties, effectively killing bacteria rather than merely inhibiting their growth.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.039 | 0.078 |
| Escherichia coli | 0.078 | 0.156 |
| Pseudomonas aeruginosa | 0.0195 | 0.039 |
The mechanism through which 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride exerts its antimicrobial effects primarily involves:
- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication and transcription. The compound binds effectively to these targets, disrupting normal cellular processes.
- Membrane Disruption : Atomic force microscopy studies have revealed that this compound can damage bacterial cell membranes, leading to the leakage of cellular contents and ultimately cell death .
Study on Antibacterial Activity
A recent study evaluated the antibacterial activity of several modified fluoroquinolones, including derivatives of 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride. The study reported:
- Enhanced Activity Against MRSA : Modified compounds exhibited MIC values significantly lower than those of standard antibiotics like ciprofloxacin.
- Low Toxicity Profile : The compounds demonstrated minimal toxicity towards normal mammalian cell lines while maintaining high efficacy against pathogenic bacteria .
Research on Anticancer Potential
In addition to its antibacterial properties, research has explored the anticancer potential of quinoline derivatives. Preliminary findings suggest that:
属性
IUPAC Name |
2-chloro-7-fluoroquinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8(16(11,14)15)6(12)4-7(5)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDEAYWUZDGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)S(=O)(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















